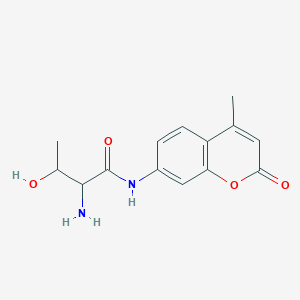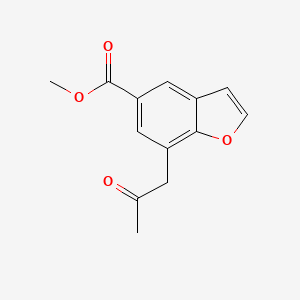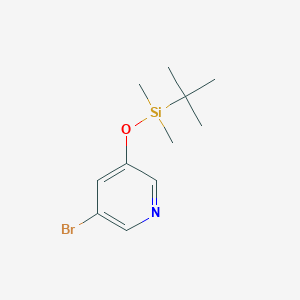
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is a chemical compound with the molecular formula C11H18BrNOSi and a molecular weight of 288.26 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom and a tert-butyldimethylsilyloxy group attached to the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine typically involves the reaction of 3-bromopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Reactants: 3-bromopyridine, tert-butyldimethylsilyl chloride, triethylamine
Solvent: Anhydrous dichloromethane
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)
Procedure: The reactants are mixed in the solvent and stirred at room temperature under an inert atmosphere. The reaction mixture is then quenched with water, and the organic layer is separated and dried over anhydrous sodium sulfate. The product is purified by column chromatography.
Analyse Chemischer Reaktionen
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).
Oxidation Reactions: The silyloxy group can be oxidized to a hydroxyl group using reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen peroxide (H2O2).
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting the central nervous system.
Material Science:
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In biological studies, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine can be compared with other similar compounds, such as:
3-Bromo-5-hydroxypyridine: Lacks the silyloxy group and is more prone to oxidation.
3-Bromo-5-methoxypyridine: Contains a methoxy group instead of a silyloxy group, making it less sterically hindered.
3-Chloro-5-(tert-butyldimethylsilyloxy)pyridine: Contains a chlorine atom instead of a bromine atom, affecting its reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a bromine atom and a bulky silyloxy group, which provides steric protection and influences its reactivity in various chemical transformations.
Eigenschaften
Molekularformel |
C11H18BrNOSi |
|---|---|
Molekulargewicht |
288.26 g/mol |
IUPAC-Name |
(5-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-10-6-9(12)7-13-8-10/h6-8H,1-5H3 |
InChI-Schlüssel |
AYNYMQBKBDZENZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
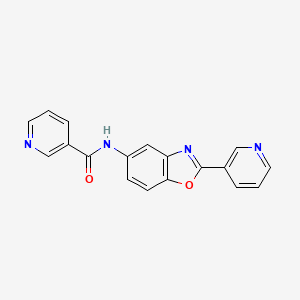

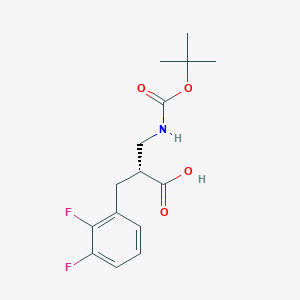
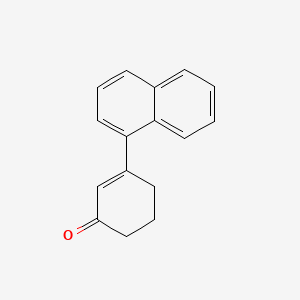
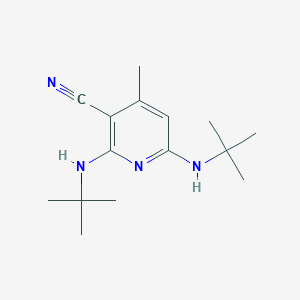
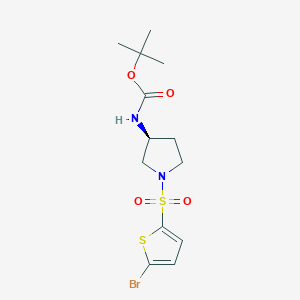
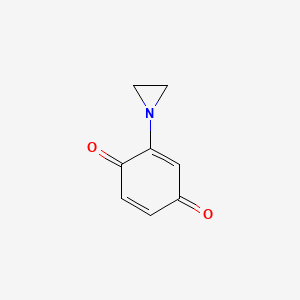
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
